N-Acetyl Cefpodoxime Proxetil

Descripción general

Descripción

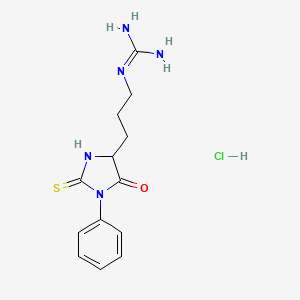

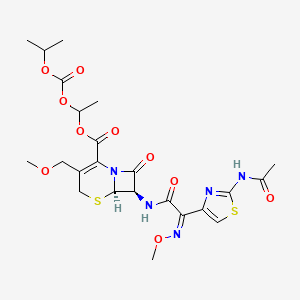

N-Acetyl Cefpodoxime Proxetil is a derivative of the third-generation cephalosporin, cefpodoxime . It is an orally administered prodrug that is absorbed and de-esterified by the intestinal mucosa to release cefpodoxime . Cefpodoxime is used to treat a variety of bacterial infections, including respiratory and urinary tract infections, skin structure, acute otitis media, pharyngitis, tonsillitis, etc .

Synthesis Analysis

Cefpodoxime proxetil is synthesized through a sequence of reactions. The process begins with the acylation of 7-aminocephalosporanic acid (7-ACA) with S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate (MAEM). This is followed by the chloroacetylation of the formed cefotaxime with chloroacetyl chloride. The acid function is then esterified with 1-iodoethyl isopropyl carbonate. The final step involves the cleavage of the chloroacetamide protective group by treatment with thiourea in N,N-dimethylacetamide .

Molecular Structure Analysis

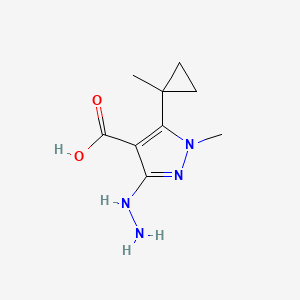

The molecular formula of N-Acetyl Cefpodoxime Proxetil is C23H29N5O10S2 . Its molecular weight is 599.6 g/mol . The IUPAC name is 1-propan-2-yloxycarbonyloxyethyl (6 R ,7 R )-7- [ [ (2 Z )-2- (2-acetamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3- (methoxymethyl)-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylate .

Chemical Reactions Analysis

Several analytical methods have been developed for the determination of cefpodoxime proxetil. These methods are based on various reactions, including oxidation with ferric chloride followed by complex formation with 1,10-phenanthroline or potassium ferricyanide, diazotization with nitrous acid followed by coupling with β-naphthol, and oxidation of 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of ferric chloride followed by coupling with cefpodoxime proxetil .

Physical And Chemical Properties Analysis

The physical characteristics of cefpodoxime proxetil include its ionization constant, solubility, X-ray powder diffraction pattern, differential scanning calorimetry, thermal behavior, and spectroscopic studies .

Aplicaciones Científicas De Investigación

Broad-Spectrum Antibacterial Activity : Cefpodoxime proxetil exhibits very good in vitro activity against Enterobacteriaceae, Hemophilus spp., and Moraxella spp., including beta-lactamase producers and many strains resistant to other oral agents. It is also active against Gram-positive bacteria, particularly streptococci, but shows no activity against enterococci (Todd, 1994).

Treatment of Various Infections : It is widely used in treating respiratory and urinary tract infections, skin structure infections, acute otitis media, pharyngitis, tonsillitis, and sexually transmitted diseases. Cefpodoxime is also effective against most Gram-positive and Gram-negative bacteria (Namratha & Vijayalakshmi, 2018).

Pharmacokinetics : After oral administration, it is de-esterified in vivo to its active metabolite, cefpodoxime. It has an average peak plasma concentration between 1.0 to 4.5 mg/L and occurs 1.9 to 3.1 hours after administration. The half-life ranges from 1.9 to 2.8 hours, with an absolute bioavailability of 50% (Borin, 2012).

Bioavailability and Interactions : Cefpodoxime proxetil demonstrates reliable bioavailability, which is not significantly affected by co-administered acetylcysteine. However, its absorption can be reduced when gastric pH is raised due to pretreatment with antacids or H2-receptor antagonists (Kees et al., 1996).

In Vitro Activity Against Pathogens : The drug is highly active against pathogens like Neisseria gonorrhoeae, including antibiotic-susceptible and antibiotic-resistant strains. It inhibits penicillin-susceptible and penicillinase-producing strains at very low concentrations (Schaadt, Yagi, & Zurenko, 1990).

Effectiveness in Respiratory Tract Infections : Cefpodoxime proxetil shows potent antibacterial activity against Gram-positive and Gram-negative bacteria in respiratory tract infections. It reaches high concentrations in tonsils, lung parenchyma, and bronchial mucosa, exceeding the minimum inhibitory concentrations for respiratory pathogens (Bergogne-Bérézin, 2012).

Pediatric Applications : Cefpodoxime proxetil (CPDX-PR) is recommended for treating various infectious diseases in children, showing strong anti-Gram-negative and -Gram-positive bacteria effects, wide tissue distribution, long plasma half-time, and good tolerance (Zhang, Fu, & Sun, 2019).

Propiedades

IUPAC Name |

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-acetamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O10S2/c1-10(2)36-23(33)38-12(4)37-21(32)17-13(7-34-5)8-39-20-16(19(31)28(17)20)26-18(30)15(27-35-6)14-9-40-22(25-14)24-11(3)29/h9-10,12,16,20H,7-8H2,1-6H3,(H,26,30)(H,24,25,29)/b27-15-/t12?,16-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXUWODPJPCPPD-WMPCKYRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)NC(=O)C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)NC(=O)C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl Cefpodoxime Proxetil | |

CAS RN |

947692-15-1 | |

| Record name | N-Acetyl-cefpodoxime proxetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947692151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ACETYL-CEFPODOXIME PROXETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98RN5J68ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6S,7AR)-6-amino-5-oxo-5,6,7,7a-tetrahydropyrrolo[2,1-b]thiazole-3-carboxylic acid](/img/structure/B570925.png)

![2H-Pyrido[3,2-e][1,2]oxazine](/img/structure/B570930.png)

![2-Methyloxazolo[4,5-c]pyridin-7-amine](/img/structure/B570935.png)